Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride

Catalog No.
S15844691
CAS No.
M.F
C19H19ClN2O4
M. Wt
374.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)...

Product Name

Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride

IUPAC Name

ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate;hydrochloride

Molecular Formula

C19H19ClN2O4

Molecular Weight

374.8 g/mol

InChI

InChI=1S/C19H18N2O4.ClH/c1-2-25-19(24)16(11-12-7-9-13(20)10-8-12)21-17(22)14-5-3-4-6-15(14)18(21)23;/h3-10,16H,2,11,20H2,1H3;1H

InChI Key

ZMHKWNAMOOTOSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N)N2C(=O)C3=CC=CC=C3C2=O.Cl

Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride is a chiral compound characterized by its unique structural features, including a phthalimide group, an amino group, and an ethyl ester. The molecular formula for this compound is C19H18N2O4C_{19}H_{18}N_{2}O_{4} with a molecular weight of approximately 338.36 g/mol. This compound exhibits potential applications in medicinal chemistry and organic synthesis due to its distinctive chemical properties and reactivity .

, including:

  • Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
  • Reduction: The phthalimide group can be reduced to yield the corresponding amine.
  • Substitution: The ethyl ester can participate in nucleophilic substitution reactions to form various ester derivatives.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution: Nucleophiles such as alcohols or amines can react under acidic or basic conditions .

Major Products Formed

  • Oxidation Products: Nitro or nitroso derivatives.
  • Reduction Products: Corresponding amine derivatives.
  • Substitution Products: Various ester derivatives depending on the nucleophile used .

The biological activity of Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate is attributed to its ability to interact with specific molecular targets. The amino group facilitates hydrogen bonding with biological molecules, while the phthalimide group can engage with hydrophobic pockets in proteins. These interactions may modulate enzyme activity or receptor binding, leading to diverse biological effects .

Synthetic Routes

The synthesis of Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate typically involves the following steps:

  • Formation of the Phthalimide Intermediate: Reaction of phthalic anhydride with an appropriate amine yields the phthalimide intermediate.
  • Introduction of the Aminophenyl Group: The phthalimide intermediate is reacted with a halogenated aminophenyl compound under basic conditions.
  • Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst .

Industrial Production Methods

For large-scale production, batch or continuous flow processes are utilized to ensure high yield and purity. These methods leverage optimized reaction conditions and purification techniques such as recrystallization or chromatography .

Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate has several applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Organic Synthesis: The compound acts as an intermediate in the synthesis of complex organic molecules.
  • Biological Studies: It is used to investigate enzyme interactions and receptor binding due to its unique structure.
  • Industrial

Research into the interactions of Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate has shown its potential to influence various biological pathways through its molecular interactions. Studies focus on its binding affinity to specific receptors and enzymes, providing insights into its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
Ethyl 3-(4-amino-L-phenyl)-N-phthalylalanine ethyl ester74743-23-0Contains both amino and phthalimide groups
(S)-Ethyl 3-(4-amino-L-phenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate97338-03-9Chiral structure with potential bioactivity
Ethyl (S)-α-[4-amino(phenyl)methyl]-1,3-dihydro-1,3-dioxoisoindole acetate405237-92-5Similar functional groups but different backbone
Methyl 2-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzoate115149-46-7Different substituents affecting reactivity

These compounds exhibit variations in their substituents and functional groups which influence their reactivity and biological activity compared to Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate .

By understanding these similarities and differences, researchers can better explore the potential applications and therapeutic uses of these compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

374.1033348 g/mol

Monoisotopic Mass

374.1033348 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-15

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